molecular formula C15H19NO5 B355708 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid CAS No. 909366-66-1

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid

Cat. No. B355708
CAS RN: 909366-66-1
M. Wt: 293.31g/mol
InChI Key: WBZMRAHGLRKFCE-UHFFFAOYSA-N
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Description

“4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid” is a chemical compound with the CAS Number: 909366-66-1 . Its molecular weight is 293.32 . The IUPAC name for this compound is 4-oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO5/c17-14(6-7-15(18)19)16-11-3-1-4-12(9-11)21-10-13-5-2-8-20-13/h1,3-4,9,13H,2,5-8,10H2,(H,16,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid has been explored for its potential application in optical gating of synthetic ion channels. These channels can be controlled by light, and the compound is utilized as a photolabile protecting group for the inner surface of the channels. This approach enables UV-light-triggered permselective transport of ionic species through the channels, which can be beneficial for controlled release, sensing, and information processing applications (Ali et al., 2012).

Synthetic Pathways and Intermediates

The compound serves as a versatile intermediate in organic synthesis. For example, methods have been developed for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation involving methyl ketone derivatives and glyoxylic acid. This pathway provides an efficient method to produce 4-oxobutenoic acids, which are biologically active and can be further derivatized (Uguen et al., 2021).

Aniline Degradation by Electrocatalytic Oxidation

The compound has been studied in the context of aniline degradation in an electrochemical reactor. This research is crucial for understanding the degradation pathways and intermediate products of aniline, which can have significant environmental implications. The study involves the generation of hydroxyl radicals at the anode and investigates the intermediates formed during the degradation process (Li et al., 2003).

Structural Analysis and Supramolecular Chemistry

Detailed structural and molecular analyses have been conducted on derivatives of 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid. These studies offer insights into the molecular geometry, intermolecular interactions, and crystallography of these compounds, which are fundamental for understanding their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Naveen et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-oxo-4-[3-(oxolan-2-ylmethoxy)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(6-7-15(18)19)16-11-3-1-4-12(9-11)21-10-13-5-2-8-20-13/h1,3-4,9,13H,2,5-8,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZMRAHGLRKFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid

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